2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide
Description
This compound features a structurally complex hybrid scaffold comprising an imidazo[2,1-c][1,2,4]triazole core, a 4-fluorophenyl substituent, a thioether linkage, and a furan-2-ylmethyl acetamide moiety. The imidazo-triazole system is known for its pharmacological versatility, particularly in anti-inflammatory and antimicrobial applications . The thioether bridge may modulate electronic properties and solubility.
Properties
IUPAC Name |
2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2S/c18-12-3-5-13(6-4-12)22-7-8-23-16(22)20-21-17(23)26-11-15(24)19-10-14-2-1-9-25-14/h1-6,9H,7-8,10-11H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYQBZKHGLVCCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NCC3=CC=CO3)N1C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the Imidazo[2,1-c][1,2,4]triazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[2,1-c][1,2,4]triazole ring.
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the imidazo[2,1-c][1,2,4]triazole intermediate.
Thioether Formation: The thiol group is introduced via a substitution reaction, typically using a thiol reagent under mild conditions.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with furan-2-ylmethylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (amines, thiols) under appropriate conditions (acidic, basic, or neutral) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its imidazo[2,1-c][1,2,4]triazole core, which is known for its bioactivity. It could be explored for its potential as an antimicrobial, antiviral, or anticancer agent.
Medicine
In medicinal chemistry, the compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development. Its fluorophenyl group may enhance its binding affinity and metabolic stability.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated system and potential for further functionalization.
Mechanism of Action
The mechanism by which 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance its binding to hydrophobic pockets, while the imidazo[2,1-c][1,2,4]triazole core could participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Research Implications and Gaps
While the target compound’s structural complexity suggests promising bioactivity, direct pharmacological data are absent in the provided evidence. Future studies should prioritize:
Biological Activity
The compound 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a novel organic molecule characterized by its complex structure, which includes multiple heterocyclic components. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 399.4 g/mol . The structure features an imidazo[2,1-c][1,2,4]triazole moiety known for its diverse biological activities, particularly in medicinal chemistry. The presence of a thioacetamide group and a furan ring further enhances its potential pharmacological properties.
Antimicrobial Properties
Research indicates that compounds containing the imidazo[2,1-c][1,2,4]triazole scaffold often demonstrate significant antimicrobial activity. For instance:
- Triazole derivatives have been shown to inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
Anticancer Activity
In vitro studies have highlighted the potential anticancer effects of similar compounds:
- A related compound demonstrated IC50 values in the range of 2.87–3.06 µM against cervical cancer cell lines . This suggests that the target compound may also possess significant cytotoxicity against various cancer types.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals varying biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Thiazole ring with various substitutions | Strong selectivity against cancer cell lines |
| N-(2-fluorophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide | Similar imidazo structure | Enhanced biological activity due to fluorine substitution |
| 7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol | Core imidazo structure | Known for antimicrobial properties |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of imidazo[2,1-c][1,2,4]triazole derivatives:
- Synthesis and Cytotoxicity Testing : A study synthesized a library of derivatives and evaluated their cytotoxicity against human cancer cell lines. The most active compounds showed promising growth inhibition comparable to established chemotherapeutics like cisplatin .
- Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that modifications at specific positions on the triazole ring can significantly enhance biological activity. For instance, electron-withdrawing groups at certain positions improved anticancer potency .
Q & A
Basic Question
- NMR spectroscopy : H and C NMR confirm the imidazo-triazole core and substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 438.12) .
- HPLC : Ensures purity (>95%) by detecting residual solvents or unreacted intermediates .
How can reaction conditions be optimized to improve yield and selectivity?
Advanced Question
- Design of Experiments (DoE) : Use statistical models to optimize variables like temperature, solvent (e.g., DMF vs. acetonitrile), and catalyst loading .
- Flow chemistry : Continuous-flow systems enhance reproducibility in oxidation or cyclization steps, reducing side reactions .
- Catalyst screening : Transition metals (e.g., Pd/Cu) improve coupling efficiency for the furan-2-ylmethyl group .
How do structural modifications (e.g., substituent changes) impact biological activity?
Advanced Question
| Substituent | Effect on Activity | Source |
|---|---|---|
| 4-Fluorophenyl | Enhances binding affinity to kinases via hydrophobic/π-π interactions . | |
| Furan-2-ylmethyl | Improves solubility but may reduce metabolic stability due to oxidation susceptibility . | |
| Thioether linkage | Critical for redox-mediated activity; replacing with sulfone reduces potency . | |
| Methodology : Perform SAR studies by synthesizing analogs and testing in enzyme inhibition assays (e.g., IC measurements) . |
How can contradictory data in biological assays be resolved?
Advanced Question
Contradictions (e.g., varying IC values across studies) may stem from:
- Assay conditions : Differences in pH, buffer composition, or cell lines. Standardize protocols using controls like staurosporine .
- Compound stability : Degradation in DMSO stock solutions. Confirm stability via LC-MS before assays .
- Target selectivity : Use kinase profiling panels or CRISPR-edited cell lines to rule off-target effects .
What computational strategies aid in designing analogs with improved pharmacokinetics?
Advanced Question
- Molecular docking : Predict binding modes to targets (e.g., kinases) using software like AutoDock Vina. The fluorophenyl group often occupies hydrophobic pockets .
- ADMET prediction : Tools like SwissADME assess logP (aim for 2–4), metabolic sites (e.g., furan oxidation), and CYP450 inhibition .
- MD simulations : Evaluate stability of ligand-target complexes over 100-ns trajectories to prioritize analogs .
How is the compound’s stability evaluated under physiological conditions?
Advanced Question
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic conditions. Monitor degradation via HPLC .
- Plasma stability : Incubate with human plasma (37°C, 24h). >80% remaining indicates suitability for in vivo studies .
- Thermal analysis : TGA/DSC identifies decomposition points (>200°C suggests solid-state stability) .
What role does the thioether linkage play in reactivity and assay performance?
Advanced Question
The thioether (-S-) group:
- Modulates redox activity : Participates in ROS scavenging, affecting cytotoxicity assays .
- Prone to oxidation : Forms sulfoxide/sulfone derivatives under oxidative conditions, altering bioactivity. Stabilize with antioxidants (e.g., BHT) in storage .
Validation : Compare activity of the parent compound with its sulfone analog in parallel assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
